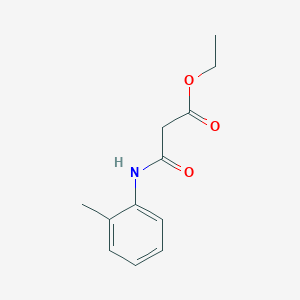

N-o-Tolyl-malonamic acid ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-methylanilino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)8-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBOKIJENHYTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428549 | |

| Record name | N-o-Tolyl-malonamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104330-53-2 | |

| Record name | N-o-Tolyl-malonamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N O Tolyl Malonamic Acid Ethyl Ester and Analogues

Convergent and Divergent Synthetic Pathways to Malonamic Acid Ethyl Esters

The construction of malonamic acid ethyl esters and their analogues can be approached through either convergent or divergent synthetic strategies.

Conversely, a divergent synthesis begins with a common precursor that is progressively modified to create a library of related compounds. crimsonpublishers.com For instance, a central malonic ester core could be functionalized through various alkylation reactions (a divergent step) before the introduction of the N-o-tolylamide group. This strategy is particularly useful for creating a range of analogues for structure-activity relationship studies. While a divergent approach can generate many derivatives from a single starting point, it may involve more steps in a linear sequence for any individual target molecule. crimsonpublishers.com

Adaptations of the Malonic Ester Synthesis for N-Arylamides

The malonic ester synthesis is a classic and versatile method for forming carbon-carbon bonds to produce substituted carboxylic acids. wikipedia.orglibretexts.org This foundational reaction can be adapted for the synthesis of N-arylamides through a process that combines alkylation with a decarboxylative acylation step. patsnap.com This modified pathway avoids the traditional route of creating a carboxylic acid and then forming the amide bond in a separate sequence, offering a more streamlined approach. patsnap.com

The initial stage of the malonic ester synthesis involves the deprotonation of a malonic diester, such as diethyl malonate, at the α-carbon (the carbon adjacent to both carbonyl groups). wikipedia.orglibretexts.org The hydrogens on this carbon are particularly acidic (pKa ≈ 13 in DMSO) due to the resonance stabilization of the resulting carbanion, or enolate, by both ester carbonyl groups. masterorganicchemistry.com

A strong base is used for this deprotonation, with sodium ethoxide (NaOEt) in ethanol (B145695) being a common choice to prevent transesterification. wikipedia.orglibretexts.org Once formed, the nucleophilic enolate reacts with an electrophile, typically a primary or secondary alkyl halide, in an SN2 reaction. libretexts.orgmasterorganicchemistry.com This step forms a new carbon-carbon bond, yielding a substituted malonic ester. chemistnotes.com The monoalkylated product still possesses one acidic α-hydrogen, allowing for a second, different alkyl group to be introduced by repeating the deprotonation and alkylation steps. wikipedia.orgchemistnotes.com

| Parameter | Common Reagents and Conditions | Purpose |

|---|---|---|

| Malonic Ester Precursor | Diethyl malonate, Dimethyl malonate | Starting material providing the -CH(COOR)₂ core. |

| Base | Sodium ethoxide (NaOEt), Sodium methoxide (B1231860) (NaOMe), Potassium tert-butoxide | Deprotonates the α-carbon to generate the nucleophilic enolate. The alkoxide should match the ester to prevent transesterification. wikipedia.org |

| Solvent | Ethanol, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Solvates the reactants; often the conjugate acid of the base used (e.g., ethanol for ethoxide). |

| Electrophile (Alkylating Agent) | Primary or secondary alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Reacts with the enolate via an SN2 mechanism to form a C-C bond. masterorganicchemistry.com |

Following the alkylation of the malonic ester, the pathway to an N-arylamide diverges from the traditional synthesis of carboxylic acids. Instead of hydrolysis and decarboxylation to an acid, a more direct method involves the decarboxylative acylation of an amine. patsnap.com

In this approach, the substituted or unsubstituted diethyl malonate is heated with an aromatic amine, such as o-toluidine (B26562). This reaction proceeds through a nucleophilic acyl substitution, where the amine attacks one of the ester carbonyl groups. The process is often facilitated by a base or can be self-catalyzed by the amine substrate itself at high temperatures (e.g., 100-185°C). google.com The reaction leads to the formation of the N-arylamide bond and the elimination of ethanol. Subsequent heating causes decarboxylation (loss of CO₂ from the remaining ester-acid group), yielding the final N-aryl acetamide (B32628) derivative. This "malonic ester amide synthesis" provides a direct route to amides, bypassing the need for acyl chlorides or standard peptide coupling reagents. google.com

Direct Amidation of Malonic Acid Derivatives with o-Toluidine

A more convergent approach to synthesizing N-o-Tolyl-malonamic acid ethyl ester involves the direct reaction of a malonic acid derivative with o-toluidine. This strategy forgoes the initial alkylation steps of the malonic ester synthesis and instead focuses on the efficient formation of the amide bond as the key step. This method is often preferred for its atom economy and fewer synthetic steps.

The most direct pathway involves the condensation of malonic acid monoethyl ester (monoethyl malonate) with o-toluidine. In this reaction, the free carboxylic acid group of the monoester is activated to react with the amino group of o-toluidine, forming the amide bond and releasing a molecule of water. mdpi.com

This transformation typically requires conditions that facilitate the removal of water to drive the reaction equilibrium toward the product. mdpi.comencyclopedia.pub While direct thermal condensation is possible, it often requires high temperatures (>160 °C), which can be unsuitable for sensitive substrates. mdpi.comencyclopedia.pub Therefore, catalytic methods are often employed to achieve the reaction under milder conditions. Malonic acid itself can react with amines, but controlling the reaction to form the mono-amide selectively can be challenging. wikipedia.org Using the monoester derivative provides a clear and direct route to the desired malonamic acid ester.

The efficiency of the direct amidation between a carboxylic acid and an amine is highly dependent on the reaction conditions. Key factors for optimization include the choice of catalyst, solvent, temperature, and method of water removal. encyclopedia.pub

| Parameter | Method/Reagent | Effect on Amidation Efficiency |

|---|---|---|

| Catalyst | Boronic acids (e.g., MIBA), Boric Acid | Activates the carboxylic acid, allowing for milder reaction temperatures and shorter reaction times. organic-chemistry.org |

| Water Removal | Molecular sieves, Dean-Stark apparatus | Removes water byproduct, shifting the reaction equilibrium to favor amide formation. encyclopedia.pub |

| Solvent | Toluene, tert-amyl methyl ether (TAME), Dichloromethane | Affects solubility and allows for azeotropic water removal (in the case of toluene/TAME). |

| Temperature | Room temperature to reflux (e.g., 80-110°C) | Higher temperatures can increase reaction rate but may lead to side products. Catalysts enable lower temperatures. |

Catalytic Approaches in the Synthesis of Malonamic Acid Esters

Catalytic approaches offer significant advantages over classical stoichiometric methods by providing milder reaction conditions, higher yields, greater selectivity, and improved atom economy. For the synthesis of malonamic acid esters and their analogues, catalytic strategies primarily focus on the efficient formation of the crucial amide bond or the construction of highly functionalized malonate precursors. These methods often involve transition-metal catalysts or nanoparticle-based systems, which can be tailored to achieve specific chemical transformations with high precision.

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are instrumental in synthesizing complex molecules from readily available precursors. In the context of N-substituted malonamic acid esters, these methods can be applied either to construct the core N-aryl amide bond or to synthesize substituted malonate precursors that can then be converted to the desired product.

Palladium- and copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming the N-aryl bond. beilstein-journals.org These reactions typically involve the coupling of an amine with an aryl halide or triflate and have been widely applied in the synthesis of biologically active compounds. beilstein-journals.org This strategy is directly applicable to the synthesis of N-aryl malonamic acid esters by coupling an aryl amine (like o-toluidine) with a malonic acid monoester. While specific examples for N-o-Tolyl-malonamic acid ethyl ester are not extensively detailed in the literature, the general applicability of these reactions is well-established. beilstein-journals.orgnih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-based systems. Recent advancements have focused on the decarboxylative cross-coupling of malonic acid derivatives. chemrxiv.orgresearchgate.net In these approaches, malonic acid half-esters are activated as redox-active esters and then coupled with aryl halides using a nickel catalyst. This allows for the formation of α-aryl esters, which are valuable precursors for more complex malonamic acid ester analogues. chemrxiv.orgresearchgate.netudel.edu This methodology is noted for its broad scope and compatibility with a variety of functional groups. researchgate.net

The table below summarizes representative metal-catalyzed coupling reactions relevant to the synthesis of N-substituted malonamic acid ester precursors and analogues.

Table 1: Metal-Catalyzed Coupling Reactions for Synthesis of Malonic Acid Ester Derivatives

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Findings |

|---|---|---|---|---|

| NiCl₂·DME / Chiral Bis-imidazoline Ligand | Malonic Acid derived Redox-Active Ester | Aryl Iodide | Chiral α-Aryl Ester | Provides direct access to valuable chiral aryl esters with high efficiency and excellent enantioselectivity. chemrxiv.orgresearchgate.net |

| Copper Catalyst | Malonate | Aryl Halide | Aryl-substituted Malonate | Cu-catalyzed arylation reactions are a viable strategy for producing aryl-substituted malonic acid half-oxyesters (MAHOs). nih.gov |

| Palladium Catalyst / P(t-Bu)₃ | Styrene | N-nucleophile (e.g., Indole) | N-Aryl Building Block | Effective for coupling sterically demanding N-nucleophiles to form precursors for natural product synthesis. beilstein-journals.org |

| Ni(cod)₂ / Ligand | Aryl O-Sulfamate | Secondary Amine | N-Aryl Amine | Demonstrates nickel's utility in C-N bond formation, a key step in synthesizing N-aryl amides from activated phenol (B47542) derivatives. nih.gov |

The synthesis of the malonic acid ester precursor is a critical step that can be significantly improved using advanced catalytic methods. Nanoparticle-mediated catalysis offers a sustainable and highly efficient alternative to traditional esterification processes. Nanocatalysts provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity, and their heterogeneous nature often allows for easy recovery and recyclability.

Supported iron oxide nanoparticles (FeNP@SBA-15) have been successfully used for the esterification of a range of carboxylic acids, including aromatic and aliphatic types, under convenient, solvent-free conditions. researchgate.net These catalysts are easily recoverable and can be reused multiple times without significant loss of activity, highlighting their potential for the industrial-scale synthesis of various esters, including malonates. researchgate.net

Gold nanoparticles (AuNPs) have also shown exceptional catalytic activity in oxidation and esterification reactions. AuNPs supported on materials like gamma-alumina (γ-Al₂O₃) can catalyze the oxidative esterification of aldehydes directly to esters with high selectivity under mild conditions. acs.org This approach could be adapted for the synthesis of specialty malonates from corresponding precursors. Research has also shown that dicarboxylic acids, such as malonic acid, can act as reducing agents in the synthesis of gold nanostructures, indicating a strong interaction that could be harnessed for catalytic transformations. researchgate.net The use of AuNPs in the hydrofunctionalization of alkynes with carboxylic acids to produce unsaturated esters further demonstrates their versatility in ester synthesis. mdpi.com

The following table presents examples of nanoparticle-mediated reactions relevant to the synthesis of malonic esters.

Table 2: Nanoparticle-Mediated Reactions for Ester Synthesis

| Nanoparticle Catalyst | Support Material | Reaction Type | Substrates | Key Findings |

|---|---|---|---|---|

| Iron Oxide (Fe) | Mesoporous Silica (SBA-15) | Esterification | Carboxylic Acids, Alcohols | Efficient, recoverable, and reusable catalyst for solvent-free esterification of various acids. researchgate.net |

| Gold (Au) | γ-Alumina (γ-Al₂O₃) | Oxidative Esterification | 5-Hydroxymethylfurfural, Methanol | Achieves up to 99% conversion and 90% selectivity to the diester product at low temperatures (45 °C). acs.org |

| Gold (Au) | None (used as reducing agent) | Nanoparticle Synthesis | HAuCl₄, Malonic Acid | Malonic acid itself can mediate the synthesis of AuNPs, suggesting its potential as a substrate in Au-catalyzed reactions. researchgate.net |

Mechanistic Investigations and Chemical Reactivity of N O Tolyl Malonamic Acid Ethyl Ester

Functional Group Interconversions of N-o-Tolyl-malonamic acid ethyl ester

The structure of N-o-Tolyl-malonamic acid ethyl ester, featuring an active methylene (B1212753) group, an amide linkage, an ester, and an activated aromatic ring, allows for a variety of functional group interconversions. These transformations can be broadly categorized into reactions at the active methylene center and modifications of the o-tolyl moiety.

Alkylation and Acylation at the Active Methylene Center

The methylene (-CH2-) group in N-o-Tolyl-malonamic acid ethyl ester is positioned between two carbonyl groups (one amide and one ester), which significantly increases the acidity of its protons. This "active methylene" center is the primary site for alkylation and acylation reactions via the formation of a stabilized carbanion.

The general mechanism begins with the deprotonation of the α-carbon by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orglibretexts.org This enolate is a potent nucleophile that can react with various electrophiles. masterorganicchemistry.com To prevent transesterification, the alkoxide base used typically matches the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester). wikipedia.org

Alkylation: The nucleophilic enolate readily participates in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the active methylene position. libretexts.org This reaction is a cornerstone of malonic ester synthesis and can be applied to introduce a wide array of alkyl substituents. uobabylon.edu.iq The reaction's success can be influenced by steric hindrance, particularly when introducing bulky alkyl groups. A second alkyl group can be introduced by repeating the deprotonation and alkylation sequence with the same or a different alkyl halide, yielding a dialkylated product. wikipedia.org

| Alkylating Agent (R-X) | Base | Expected Product | Reaction Type |

|---|---|---|---|

| Methyl iodide (CH₃I) | Sodium ethoxide (NaOEt) | Ethyl 2-(N-(o-tolyl)carbamoyl)propanoate | Mono-alkylation |

| Ethyl bromide (CH₃CH₂Br) | Sodium ethoxide (NaOEt) | Ethyl 2-(N-(o-tolyl)carbamoyl)butanoate | Mono-alkylation |

| Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | Ethyl 3-phenyl-2-(N-(o-tolyl)carbamoyl)propanoate | Mono-alkylation |

| 1,4-Dibromobutane | Sodium ethoxide (NaOEt) (2 equiv.) | 1-(N-(o-tolyl)carbamoyl)cyclopentane-1-carboxylic acid ethyl ester | Intramolecular Dialkylation (Cyclization) |

Acylation: Similarly, the enolate can be acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides. This process introduces an acyl group at the active methylene position, forming a β-dicarbonyl compound. While N-acylation can sometimes compete, C-acylation is generally favored for these types of active methylene compounds, leading to stable products. uobabylon.edu.iq

Transformations Involving the o-Tolyl Moiety

The o-tolyl group consists of a benzene (B151609) ring substituted with a methyl group and an N-malonamyl ester group. The interplay of these substituents directs further functionalization of the aromatic ring, primarily through electrophilic aromatic substitution (EAS).

The N-acyl group (-NHCOR) is generally a deactivating but ortho-, para-directing substituent. libretexts.org The deactivation occurs due to the electron-withdrawing nature of the adjacent carbonyl group, which reduces the electron density of the ring. However, the lone pair of electrons on the nitrogen atom can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions. lkouniv.ac.in Conversely, the methyl group (-CH₃) is an activating, ortho-, para-directing substituent via an inductive effect and hyperconjugation. wikipedia.org

In the case of N-o-Tolyl-malonamic acid ethyl ester, the positions on the aromatic ring are influenced by both groups. The position para to the amide (and meta to the methyl group) and the position para to the methyl group (and meta to the amide) are the most likely sites for substitution. Steric hindrance from the existing substituents can also play a significant role in determining the final product distribution, often favoring the less hindered para position relative to the bulky amide group. libretexts.org

Halogenation: Aromatic halogenation (e.g., with Br₂ or Cl₂) in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) would likely lead to the substitution of a hydrogen atom on the aromatic ring. wikipedia.org The primary products expected would be the result of substitution at the positions activated by both the amide and methyl groups.

Another possible reaction is free-radical halogenation at the benzylic position of the tolyl group using reagents like N-bromosuccinimide (NBS) under UV light. youtube.com This would replace a hydrogen on the methyl group with a halogen, yielding an N-(2-(halomethyl)phenyl) derivative.

| Reaction Type | Reagents | Potential Site of Functionalization | Expected Product Type |

|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | Aromatic Ring (para to amide or para to methyl) | Bromo-substituted aryl derivative |

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring (para to amide or para to methyl) | Nitro-substituted aryl derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Aromatic Ring (likely para to methyl) | Acyl-substituted aryl derivative |

| Benzylic Bromination | N-Bromosuccinimide (NBS), hv | Methyl group on the tolyl ring | N-(2-(bromomethyl)phenyl) derivative |

Strategic Applications of N O Tolyl Malonamic Acid Ethyl Ester in Complex Molecule Synthesis

N-o-Tolyl-malonamic acid ethyl ester as a Key Building Block

The utility of N-o-Tolyl-malonamic acid ethyl ester as a foundational element in multi-step syntheses is well-documented. Its activated methylene (B1212753) group, flanked by carbonyl and amide functionalities, serves as a prime site for chemical modification, enabling the introduction of various substituents and the formation of new carbon-carbon bonds.

Precursor in the Synthesis of Substituted Carboxylic Acids

A primary application of N-o-Tolyl-malonamic acid ethyl ester lies in its role as a precursor to substituted carboxylic acids, a fundamental class of organic compounds with broad applications. chemistnotes.com This transformation is typically achieved through a sequence of reactions analogous to the classical malonic ester synthesis. masterorganicchemistry.compatsnap.comyoutube.comuomustansiriyah.edu.iquobabylon.edu.iq

The process begins with the deprotonation of the α-carbon of the malonamic acid ester using a suitable base to form a nucleophilic enolate. This enolate then undergoes alkylation upon reaction with an alkyl halide, introducing a new substituent at the α-position. The versatility of this step allows for the incorporation of a wide range of alkyl groups. Following alkylation, the ester and amide functionalities can be hydrolyzed, typically under acidic or basic conditions, to yield a substituted malonic acid derivative. Subsequent heating of this intermediate induces decarboxylation, resulting in the formation of the desired substituted carboxylic acid. youtube.com

The general scheme for this synthesis is outlined below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Deprotonation | Base (e.g., Sodium Ethoxide) | Enolate of N-o-Tolyl-malonamic acid ethyl ester |

| 2 | Alkylation | Alkyl Halide (R-X) | α-Alkyl-N-o-Tolyl-malonamic acid ethyl ester |

| 3 | Hydrolysis | Acid or Base | α-Alkyl-N-o-Tolyl-malonamic acid |

| 4 | Decarboxylation | Heat | Substituted Carboxylic Acid |

This synthetic route provides a reliable and adaptable method for accessing a variety of carboxylic acids that would be challenging to prepare through other means.

Role in the Construction of Advanced Pharmaceutical Intermediates

The structural motif of N-o-Tolyl-malonamic acid ethyl ester is of significant interest in the pharmaceutical industry. Malonic acid and its derivatives are known precursors in the synthesis of various medicinal compounds, including barbiturates and other sedatives. wikipedia.org The presence of the o-tolyl group can introduce specific steric and electronic properties that may be beneficial for biological activity.

Research in this area focuses on leveraging the reactivity of the malonamic acid ester to construct more complex heterocyclic systems and other scaffolds found in pharmacologically active molecules. The ability to introduce diverse substituents via alkylation at the α-carbon allows for the generation of libraries of compounds for screening and lead optimization in drug discovery programs. While specific examples directly citing N-o-Tolyl-malonamic acid ethyl ester in the synthesis of marketed drugs are not prevalent in publicly available literature, the foundational chemistry of malonic esters strongly supports its potential in creating advanced pharmaceutical intermediates. patsnap.comwikipedia.org

Diversification and Derivatization Strategies

The inherent reactivity of N-o-Tolyl-malonamic acid ethyl ester makes it an excellent starting point for chemical diversification. Various strategies have been explored to modify its structure and generate novel compounds with potentially unique properties.

Synthesis of Novel Malonamic Acid Derivatives with Varied N-Substitutions

One key diversification strategy involves the synthesis of novel malonamic acid derivatives by varying the N-substituent. While this article focuses on the N-o-tolyl derivative, the general synthetic approach to N-substituted malonamic acid esters often involves the reaction of a malonic acid monoester chloride with a primary or secondary amine. This allows for the introduction of a wide range of aryl, alkyl, or heterocyclic groups at the nitrogen atom.

For instance, a general synthesis of an N-aryl malonamic acid ethyl ester can be represented as:

| Reactant 1 | Reactant 2 | Product |

| Ethyl Malonyl Chloride | Substituted Aniline (e.g., o-Toluidine) | N-Aryl-malonamic acid ethyl ester |

This modular approach enables the systematic exploration of the chemical space around the malonamic acid core, facilitating structure-activity relationship (SAR) studies in medicinal chemistry and the tuning of material properties.

Incorporation into Macrocyclic and Polycyclic Structures

The bifunctional nature of N-o-Tolyl-malonamic acid ethyl ester and its derivatives makes them attractive candidates for the synthesis of macrocyclic and polycyclic structures. Intramolecular reactions, such as cyclization, can be employed to form ring systems. For example, if the alkylating agent used in the synthesis of substituted carboxylic acids (as described in 4.1.1) is a dihalide, an intramolecular alkylation can occur after the initial intermolecular reaction, leading to the formation of a cyclic compound. researchgate.net

Furthermore, the carboxylic acid and amide functionalities present in derivatives of N-o-Tolyl-malonamic acid can participate in various cyclization reactions to form lactams, lactones, and other heterocyclic systems that are common in natural products and pharmaceuticals. While specific examples detailing the incorporation of N-o-Tolyl-malonamic acid ethyl ester into complex macrocycles are not extensively reported, the fundamental principles of organic synthesis suggest its potential in this area. The strategic placement of reactive handles on the o-tolyl ring or on a substituent at the α-carbon could facilitate ring-closing metathesis, macrolactonization, or other cyclization strategies.

Advanced Spectroscopic and Computational Characterization of N O Tolyl Malonamic Acid Ethyl Ester

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic analysis is fundamental for the unambiguous confirmation of the molecular structure of N-o-Tolyl-malonamic acid ethyl ester and for assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-o-Tolyl-malonamic acid ethyl ester. While specific spectral data for this exact compound is not extensively published, expected chemical shifts in ¹H and ¹³C NMR can be predicted based on analogous N-aryl amides and malonic acid esters. These spectra confirm the presence of key functional groups and provide information about the connectivity of atoms.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for N-o-Tolyl-malonamic acid ethyl ester

Note: These are representative values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Amide NH | 8.5 - 9.5 | Broad Singlet | 1H |

| Aromatic CH | 7.0 - 7.8 | Multiplet | 4H |

| Methylene (B1212753) CH₂ (malonamate) | 3.5 - 3.7 | Singlet | 2H |

| Ethyl OCH₂ | 4.1 - 4.3 | Quartet | 2H |

| Tolyl CH₃ | 2.2 - 2.4 | Singlet | 3H |

| Ethyl CH₃ | 1.2 - 1.4 | Triplet | 3H |

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for N-o-Tolyl-malonamic acid ethyl ester

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Amide C=O | 165 - 168 |

| Ester C=O | 168 - 171 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 120 - 130 |

| Methylene CH₂ (malonamate) | 40 - 45 |

| Ethyl OCH₂ | 60 - 63 |

| Tolyl CH₃ | 17 - 20 |

| Ethyl CH₃ | 13 - 15 |

Mass spectrometry (MS) is used to determine the molecular weight of N-o-Tolyl-malonamic acid ethyl ester and to gain structural information through the analysis of its fragmentation patterns. Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

The fragmentation of N-o-Tolyl-malonamic acid ethyl ester is expected to follow patterns characteristic of both amides and esters. libretexts.org Key fragmentation pathways would include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups. This can result in the loss of the ethoxy radical (-•OCH₂CH₃) from the ester or cleavage of the N-C bond.

Amide bond cleavage: Fission of the bond between the tolyl group and the nitrogen atom or the bond between the nitrogen and the carbonyl carbon.

McLafferty Rearrangement: If structurally feasible, this involves the transfer of a gamma-hydrogen atom to a carbonyl oxygen, followed by cleavage of the intervening beta-bond. For esters, this can lead to a characteristic neutral loss. chemistrynotmystery.com

Analysis of related aromatic esters shows that the stable aromatic ring often leads to a prominent molecular ion peak. youtube.com Common fragments for ethyl esters include ions at m/z values corresponding to the loss of ethylene (B1197577) (M-28) or the ethoxy group (M-45). The presence of the tolyl group would likely lead to the formation of a stable tolyl cation or related aromatic fragments.

Interactive Data Table 3: Predicted Key Mass Spectrometry Fragments for N-o-Tolyl-malonamic acid ethyl ester

| Fragment Ion Description | Proposed Structure / Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₂H₁₅NO₃]⁺ | 221 |

| Loss of ethoxy radical [M - •OC₂H₅]⁺ | [C₁₀H₁₀NO₂]⁺ | 176 |

| Loss of ethanol (B145695) [M - C₂H₅OH]⁺ | [C₁₀H₉NO₂]⁺ | 175 |

| Tolyl isocyanate ion | [C₈H₇NO]⁺ | 133 |

| Tolylaminium ion | [C₇H₈N]⁺ | 106 |

| Tropylium ion (from tolyl group rearrangement) | [C₇H₇]⁺ | 91 |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods complement experimental data by providing a deeper understanding of the electronic structure, reactivity, and conformational dynamics of N-o-Tolyl-malonamic acid ethyl ester at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. sumitomo-chem.co.jp For N-o-Tolyl-malonamic acid ethyl ester, DFT calculations can predict its optimized geometry, dipole moment, and the distribution of electron density. lodz.pl

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. epstem.net DFT studies on related aromatic amides and esters have successfully been used to rationalize product selectivity in reactions by identifying the most nucleophilic or electrophilic sites within the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack.

Interactive Data Table 4: Representative DFT-Calculated Properties for N-Aryl Amide Analogues

| Property | Description | Typical Calculated Value |

| HOMO Energy | Electron-donating ability | -6.0 to -7.0 eV |

| LUMO Energy | Electron-accepting ability | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Chemical reactivity/stability | 4.0 to 5.5 eV |

| Dipole Moment | Molecular polarity | 2.0 to 4.0 Debye |

Ab initio (from first principles) quantum chemistry methods are employed to study reaction mechanisms without reliance on experimental parameters. These methods can be used to map the potential energy surface for a chemical reaction, such as the synthesis of N-o-Tolyl-malonamic acid ethyl ester from o-toluidine (B26562) and a malonic ester derivative. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. sumitomo-chem.co.jp Advanced techniques like the ab initio nanoreactor simulate chemical reactions by applying high temperatures and pressures in a computational environment, enabling the discovery of novel reaction pathways and mechanisms without preconceived notions of the reaction coordinates. nih.govsquarespace.com Such an approach could be used to explore the thermal decomposition of N-o-Tolyl-malonamic acid ethyl ester or its reactivity with other molecules.

While quantum methods are excellent for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of N-o-Tolyl-malonamic acid ethyl ester over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a vacuum or in various solvents). researchgate.net

For N-o-Tolyl-malonamic acid ethyl ester, MD simulations can be used to:

Explore Conformational Space: Identify the most stable conformers by analyzing the potential energy landscape, particularly with respect to the rotation around the amide bond and other single bonds. nih.gov

Analyze Intermolecular Interactions: Simulate the molecule in a solvent like water or ethanol to study how it forms hydrogen bonds and other non-covalent interactions with its surroundings.

Study Dynamic Behavior: Observe how the molecule's shape and orientation fluctuate over time, providing insights into its flexibility and how it might interact with a biological receptor or a catalyst. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogous Systems (focused on reactivity and synthetic pathways)

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in chemical and pharmaceutical sciences to correlate the chemical structure of compounds with their physical, chemical, or biological activities. In the context of synthetic chemistry, QSAR can be adapted to model and predict chemical reactivity and the outcomes of synthetic pathways. For systems analogous to N-o-Tolyl-malonamic acid ethyl ester, such as various N-aryl malonamic acid derivatives, QSAR methodologies can provide significant insights into how structural modifications influence reaction rates, yields, and the propensity to form specific products or byproducts.

The development of a QSAR model for reactivity begins with the creation of a dataset of analogous compounds. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The reactivity of each compound, which could be a reaction rate constant or a product yield under specific conditions, is the dependent variable. Through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical relationship between the molecular descriptors and the observed reactivity is established.

Key molecular descriptors relevant to the reactivity of N-aryl malonamic acid esters in synthetic transformations include:

Electronic Descriptors: Hammett constants (σ) for substituents on the aryl ring are crucial for predicting how electron-donating or electron-withdrawing groups affect the electron density at the reaction center. For instance, in reactions involving nucleophilic attack on the carbonyl carbons or deprotonation at the α-carbon, the electronic nature of the aryl group can significantly modulate the reaction rate. Computational descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also provide insights into the nucleophilic and electrophilic character of the molecule.

Steric Descriptors: Taft steric parameters (Es) or computational descriptors like molar volume and surface area can quantify the steric hindrance around the reaction center. In the case of N-o-Tolyl-malonamic acid ethyl ester, the ortho-methyl group on the tolyl ring introduces significant steric bulk, which can influence the approach of reagents and affect reaction outcomes.

A hypothetical QSAR study on a series of N-aryl malonamic acid ethyl esters might aim to predict the yield of a specific cyclization reaction. The resulting QSAR equation could take the form:

log(Yield) = c0 + c1σ + c2Es + c3*logP

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. A positive coefficient for σ would indicate that electron-withdrawing groups on the aryl ring enhance the reaction yield, while a negative coefficient for Es would suggest that increased steric bulk hinders the reaction.

These models, once validated, can be used to predict the reactivity of new, unsynthesized analogs, thereby guiding the design of synthetic routes and the selection of substrates to optimize reaction outcomes. For example, a validated QSAR model could predict which substituents on the aryl ring would lead to the highest yield in a desired transformation, saving time and resources in the laboratory.

Table 1: Representative Molecular Descriptors for QSAR Analysis of N-Aryl Malonamic Acid Ethyl Ester Analogs

| Compound | Aryl Substituent (R) | Hammett Constant (σp) | Taft Steric Parameter (Es) | Partition Coefficient (logP) | Predicted Reactivity Index |

| 1 | H | 0.00 | 0.00 | 2.1 | 0.50 |

| 2 | 4-OCH₃ | -0.27 | -0.55 | 2.2 | 0.65 |

| 3 | 4-Cl | 0.23 | -0.97 | 2.8 | 0.45 |

| 4 | 4-NO₂ | 0.78 | -2.52 | 2.0 | 0.30 |

| 5 | 2-CH₃ (o-Tolyl) | -0.17 | -1.24 | 2.6 | 0.40 |

Note: The data in this table is illustrative and intended to represent the types of descriptors used in a QSAR study. The "Predicted Reactivity Index" is a hypothetical value for demonstration purposes.

Q & A

Q. What are the implications of fatty acid ethyl ester (FAEE) metabolism studies for understanding the biological interactions of N-o-Tolyl-malonamic acid ethyl ester?

- Answer : FAEEs accumulate in tissues via non-oxidative ethanol metabolism, suggesting similar esterase-mediated hydrolysis pathways for N-o-Tolyl-malonamic acid ethyl ester. Placental FAEE studies indicate potential cytotoxicity via membrane disruption, warranting in vitro assays to assess cellular uptake and metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.